![molecular formula C21H28N6O B5658806 4-({4-[4-cyclopropyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5658806.png)
4-({4-[4-cyclopropyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step processes including etherification, hydrazonation, cyclization, and reduction. A study detailed the synthesis of a structurally similar compound through a four-step process, achieving an overall yield of 39% (Zhang et al., 2019). Another approach involves treating donor-acceptor cyclopropanes with 1,3,5-triazinanes under the presence of MgI2 as Lewis acid to efficiently access similar piperidine and pyrrolidine structures (Garve et al., 2017).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively analyzed using DFT calculations, revealing a higher stability of hydrazone tautomers. For instance, the study by Zhang et al. (2019) provided insights into the stability and conformational preferences of similar compounds through computational methods. Additionally, the crystal structure of closely related compounds has been determined, highlighting the conformations and intermolecular interactions pivotal for their stability and reactivity (Sundar et al., 2011).
Chemical Reactions and Properties
The chemical reactivity and properties of similar compounds can be diverse, influenced by their molecular structure. For example, the presence of donor-acceptor cyclopropanes in their synthesis indicates a potential for engaging in various cycloaddition reactions, leading to a wide array of structurally diverse derivatives (Garve et al., 2017). Additionally, compounds bearing the piperidine or pyrrolidine moiety have been shown to participate in [3 + 3] cyclization reactions, demonstrating their utility in constructing complex heterocyclic structures (Zhang et al., 2021).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the applicability of these compounds in different solvents and conditions. The solubility and crystalline nature can be significantly influenced by the presence of specific functional groups and the overall molecular conformation (Sundar et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds, stability under various conditions, and potential for further functionalization, are defined by the structural features of these molecules. Studies have shown that the incorporation of cyclopropyl, pyrrolidinylmethyl, and triazolyl groups can significantly impact the chemical behavior, offering avenues for targeted modifications and applications in synthesis (Garve et al., 2017).
properties
IUPAC Name |
[4-[4-cyclopropyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O/c28-21(17-5-9-22-10-6-17)26-13-7-16(8-14-26)20-24-23-19(27(20)18-3-4-18)15-25-11-1-2-12-25/h5-6,9-10,16,18H,1-4,7-8,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDYYUOUCUIZBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NN=C(N2C3CC3)C4CCN(CC4)C(=O)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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